4-Methylaminopyridine-3-sulfonamide
Description
4-Methylaminopyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted with a methylamino group at the 4-position and a sulfonamide moiety at the 3-position. Sulfonamide-pyridine hybrids are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, antibacterial agents, and intermediates in drug synthesis .
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-8-5-2-3-9-4-6(5)12(7,10)11/h2-4H,1H3,(H,8,9)(H2,7,10,11) |
InChI Key |
MSFTVBYWBSKTFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The key distinction between 4-methylaminopyridine-3-sulfonamide and its analogs lies in the substituents on the pyridine ring:
- 4-Chloro-3-pyridinesulfonamide (CAS 33263-43-3) : Features a chlorine atom at the 4-position. The electron-withdrawing chlorine enhances electrophilic reactivity, making it a versatile intermediate in synthesizing pharmaceuticals like kinase inhibitors .
- This compound: The methylamino group introduces both basicity and hydrogen-bonding capacity, which could improve solubility and interaction with biological targets compared to the chloro analog.
Physicochemical Properties
*Theoretical values based on structural analogs.
4-Chloro-3-pyridinesulfonamide
- Synthetic Utility : Widely used in cross-coupling reactions to introduce sulfonamide functionalities into complex molecules. Its chlorine atom facilitates nucleophilic aromatic substitution, enabling rapid derivatization .
- Pharmaceutical Relevance : Serves as a precursor for antiviral and anticancer agents, such as inhibitors of carbonic anhydrase isoforms .
4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide
- Biological Activity : The bulky 3-methylphenyl group may enhance selectivity for enzymes with hydrophobic active sites, though specific studies are pending .
This compound (Hypothetical Analysis)
- Predicted Advantages: The methylamino group could improve bioavailability compared to chloro derivatives. Potential applications in central nervous system (CNS) drug design due to enhanced blood-brain barrier permeability.
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